
6-(2-phenylethyl)-7H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-phenylethyl)-7H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-phenylethyl)-7H-purine can be achieved through various synthetic routes. One common method involves the alkylation of a purine derivative with a phenylethyl halide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
6-(2-phenylethyl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the purine ring or the phenylethyl group to more saturated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of more saturated purine derivatives or ethylbenzene.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
科学研究应用
6-(2-phenylethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 6-(2-phenylethyl)-7H-purine involves its interaction with molecular targets such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, potentially modulating their activity. The purine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
N6-(2-phenylethyl)adenosine: A similar compound with a phenylethyl group attached to the adenosine structure.
N6-(2-phenylethyl)adenine: Another related compound with a phenylethyl group attached to adenine.
Uniqueness
6-(2-phenylethyl)-7H-purine is unique due to its specific substitution pattern on the purine ring, which can influence its chemical reactivity and biological activity. The presence of the phenylethyl group can enhance its lipophilicity and binding interactions with molecular targets, distinguishing it from other purine derivatives.
属性
CAS 编号 |
54108-66-6 |
|---|---|
分子式 |
C13H12N4 |
分子量 |
224.26 g/mol |
IUPAC 名称 |
6-(2-phenylethyl)-7H-purine |
InChI |
InChI=1S/C13H12N4/c1-2-4-10(5-3-1)6-7-11-12-13(16-8-14-11)17-9-15-12/h1-5,8-9H,6-7H2,(H,14,15,16,17) |
InChI 键 |
GJDDUSLBIFJFNW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C3C(=NC=N2)N=CN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



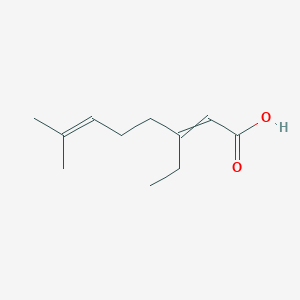
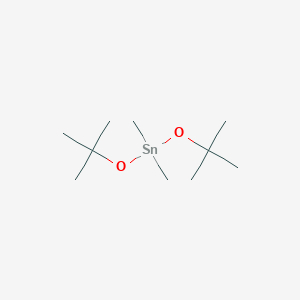

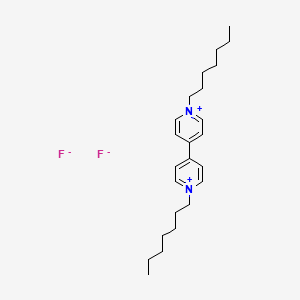

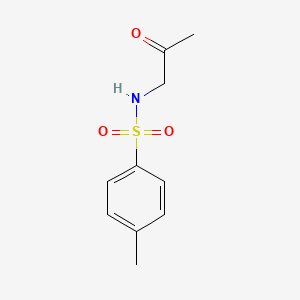
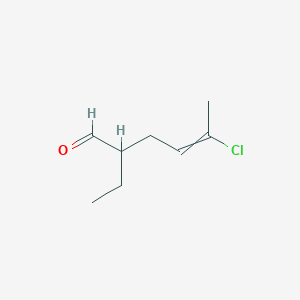
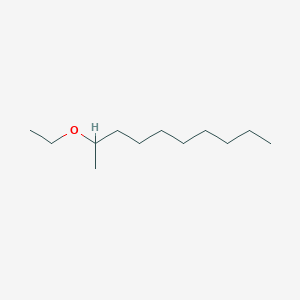
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
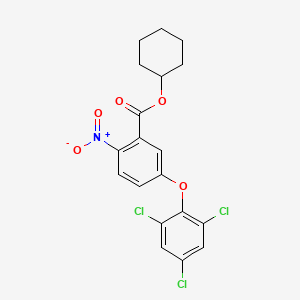
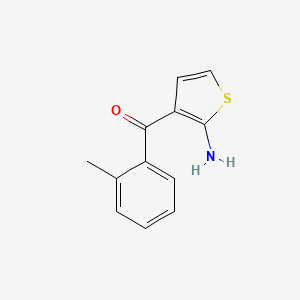
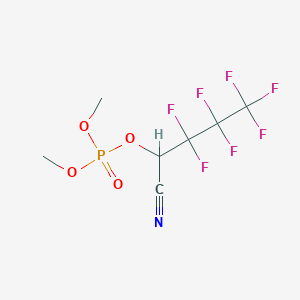
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)
